Chrysene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 2.0X10-3 mg/L at 25 °C

Solubility in water at 25 °C: 0.0020 + or - 0.0002 mg/L

Slightly soluble in ethanol, ethyl ether, acetone, benzene, carbon disulfide; insoluble in toluene

Slightly soluble in alcohol, ether, carbon bisulfide, and glacial acetic acid. At 25 °C, 1 g dissolves in 1300 mL absolute alcohol, 480 mL toluene; about 5% is soluble in toluene at 100 °C. Moderately soluble in boiling benzene. Insoluble in water. Only slightly soluble in cold organic solvents, but fairly soluble in these solvents when hot, including glacial acetic acid.

Solubility in water: very poo

Synonyms

Canonical SMILES

- Environmental Tracer: Chrysene's persistence in the environment makes it a useful tracer molecule. Researchers can study the movement, degradation rates, and overall fate of other, potentially more harmful PAHs, by tracking chrysene in air, water, and soil samples. This knowledge is crucial for understanding the impact of pollution on ecosystems and developing effective remediation strategies [].

Chrysene in Toxicology Research

Due to its presence in environmental pollutants and its well-defined chemical structure, chrysene serves as a model compound in toxicology research. Scientists use it to:

- Study Bioaccumulation and Metabolism: Chrysene helps researchers investigate how PAHs accumulate in living organisms and how their bodies metabolize these compounds. This knowledge is essential for assessing the potential health risks associated with PAH exposure [].

- Evaluate Toxicological Effects: Chrysene's toxicological properties allow scientists to study the potential adverse effects of PAHs on various organisms. This information is vital for establishing environmental safety standards and developing regulations.

Chrysene in Material Science Research

The unique chemical properties of chrysene make it interesting for material science research. Scientists are exploring its potential applications in:

- Synthesis of Novel Materials: Chrysene can be used as a building block in the synthesis of new materials with specific properties. Researchers are investigating its potential for applications in organic electronics and functional materials [].

- Surface Interaction Studies: Chrysene's interaction with various surfaces can provide valuable insights into material properties and behavior. This knowledge can be applied to develop new materials with desired surface characteristics.

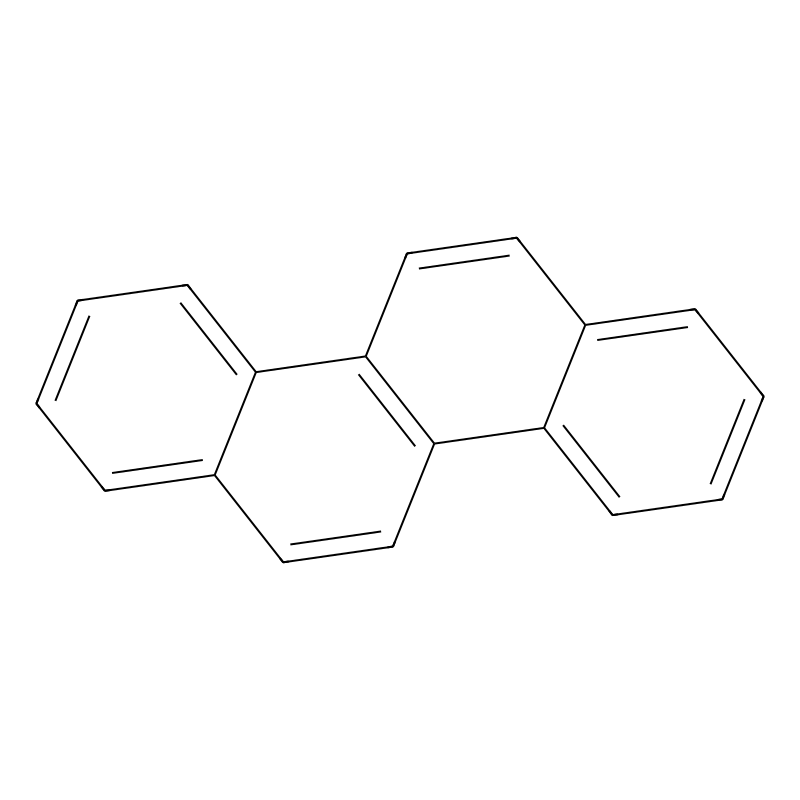

Chrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula , characterized by its structure of four fused benzene rings. It is a naturally occurring compound found in coal tar and creosote, with concentrations ranging from 0.5 to 6 mg/kg in creosote. The name "chrysene" derives from the Greek word χρυσός (chrysos), meaning "gold," reflecting the golden-yellow color of its crystals, although pure chrysene is actually colorless . Chrysene is also a constituent of tobacco smoke and has been detected in various industrial processes involving pyrolysis of organic materials .

Chrysene's mechanism of action is primarily studied in the context of its potential carcinogenicity. Studies suggest chrysene can interact with DNA, causing mutations that may lead to cancer development. The exact mechanisms are still under investigation, but it's believed to involve the formation of reactive oxygen species that damage DNA.

Chrysene is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC). Exposure to chrysene can occur through inhalation of contaminated air, ingestion of contaminated food or water, or skin contact with tar or creosote.

Chrysene is recognized for its potential carcinogenic properties. Laboratory studies have indicated that it can induce tumors in experimental animals, although its carcinogenic potency is significantly lower than that of more potent PAHs like benzo(a)pyrene—estimated to be about 1% as toxic . Chrysene has also shown mutagenic effects in mammalian cell transformation tests and has been implicated in reproductive damage .

Chrysene has limited applications due to its toxicity and potential health risks. It is primarily utilized in research laboratories for studying PAHs and their derivatives. Some derivatives of chrysene are being explored for their estrogenic properties, which may have implications in pharmacological research and cancer treatment .

Studies on chrysene interactions have focused on its metabolic pathways and the formation of reactive metabolites that can bind to DNA, potentially leading to mutagenic effects. The presence of a "bay-region" in its structure contributes to specific metabolic reactions that enhance its biological activity and toxicity . Interaction studies often involve assessing chrysene's effects in combination with other PAHs or environmental pollutants to understand its role in complex mixtures.

Chrysene shares structural similarities with several other polycyclic aromatic hydrocarbons. Below is a comparison highlighting its uniqueness:

| Compound | Structure Description | Notable Properties |

|---|---|---|

| Benzo(a)pyrene | Five fused rings | Highly carcinogenic; strong mutagenic properties |

| Phenanthrene | Three fused rings | Less toxic than chrysene; used in dye production |

| Pyrene | Four fused rings (similar to chrysene) | Found in coal tar; less carcinogenic than chrysene |

| Tetracene | Four fused rings (isomeric form) | More yellow; often found as an impurity in chrysene |

| 5-Methylchrysene | Methyl group on chrysene | Strong carcinogenic potential; complete carcinogen |

Chrysene's unique aspects lie in its specific structural configuration and resultant biological activity compared to these similar compounds. Its lower toxicity relative to benzo(a)pyrene makes it an interesting subject for further research into PAH behavior and effects on health .

Chrysene represents a tetracyclic polycyclic aromatic hydrocarbon consisting of four fused benzene rings arranged in a distinctive angular configuration [1] [2]. The molecular formula C₁₈H₁₂ encompasses an 18π-electron aromatic system that exhibits unique electronic characteristics due to its structural arrangement [2] [3]. The compound crystallizes in the monoclinic crystal system with space group C₆²ʰ (I2/c), featuring unit cell parameters of a = 8.34 Å, b = 6.18 Å, c = 25.0 Å, and β = 115.8° [4] [5].

The electronic configuration of chrysene demonstrates significant aromaticity, though with notable regional variations across the molecular framework. Quantitative aromaticity analysis using the aromaticity index reveals that the terminal rings (Ring A) exhibit an aromaticity index of 0.777, while the central rings (Ring B) display a reduced aromaticity index of 0.550 [6]. This differential aromaticity pattern reflects the extent of π-electron delocalization across the molecular structure, with the terminal regions maintaining greater aromatic character compared to the central portion of the molecule.

The 18π-electron system of chrysene exhibits unique electronic properties that distinguish it from other polycyclic aromatic hydrocarbons. Theoretical calculations indicate that the molecule possesses substantial π-delocalization, though less extensive than smaller aromatic systems due to the increased molecular size [6]. The electronic structure features a HOMO-LUMO gap that can be modulated through substitution, with theoretical calculations on derivatives showing values around 2.347 eV [7].

The ionization energy of chrysene has been experimentally determined to be 7.60 ± 0.01 eV, while the electron affinity measures 0.32 ± 0.01 eV [8]. These values reflect the electronic accessibility of the π-system and provide insight into the compound's potential for electron transfer processes. The mean polarizability of chrysene varies significantly upon ionization, with tensor components αxx, αyy, and αzz calculated within a field of 0.005 a.u., indicating the anisotropic nature of the electronic distribution [9].

Spectroscopic Profiles

Ultraviolet-Visible Absorption and Fluorescence Patterns

The ultraviolet-visible absorption spectrum of chrysene exhibits characteristic features that reflect its electronic structure and π-conjugation. The primary absorption maximum occurs at 344 nm when measured in ethanol, with the absorption extending across a broad range from 320 to 390 nm [10] [11] [12]. This absorption pattern corresponds to π-π* transitions within the aromatic framework, with the extended conjugation system resulting in the bathochromic shift compared to smaller aromatic compounds.

The absorption spectrum demonstrates fine vibronic structure, particularly evident in the 0-0 and 0-1 vibronic bands observed at 370 nm and 350 nm respectively [10]. These vibronic transitions provide detailed information about the vibrational modes coupled to the electronic transitions, reflecting the rigid planar structure of the molecule and the coupling between electronic and vibrational degrees of freedom.

Fluorescence spectroscopy reveals that chrysene exhibits blue emission with an excitation maximum at 344 nm and emission maximum at 380 nm in ethanol [11]. The compound demonstrates significant fluorescence quantum yields, particularly in substituted derivatives where values ranging from 0.44 to 0.87 have been reported [13]. The fluorescence properties are highly sensitive to molecular environment and substitution patterns, with tetrasubstituted chrysenes showing enhanced quantum yields due to reduced non-radiative decay pathways.

The optical gap of pristine chrysene has been determined to be approximately 3.3 eV through electron energy-loss spectroscopy studies [14]. This value reflects the energy difference between the highest occupied molecular orbital and the lowest unoccupied molecular orbital, providing fundamental information about the electronic band structure of the compound.

Environmental effects significantly influence the spectroscopic properties of chrysene. Studies in boric acid glass matrix reveal substantial shifts in electronic transitions compared to free molecules, with the matrix environment inducing perturbations of energy levels [9]. These matrix effects demonstrate the sensitivity of chrysene's electronic structure to intermolecular interactions and surrounding medium polarizability.

Mass Spectrometry Fragmentation Pathways

Mass spectrometric analysis of chrysene reveals distinctive fragmentation patterns that provide structural information and aid in compound identification. The molecular ion peak appears at m/z 228 with high relative intensity (999), corresponding to the molecular formula C₁₈H₁₂ [1]. This strong molecular ion signal indicates the inherent stability of the aromatic framework under electron ionization conditions.

The fragmentation pattern exhibits several characteristic pathways. The [M+H]⁺ ion at m/z 229 shows variable intensity (316-999), while hydrogen loss products appear at m/z 227 ([M-H]⁺, relative intensity 69-352) and m/z 226 ([M-2H]⁺, relative intensity 31-325) [1]. These hydrogen elimination reactions reflect the stability of the resulting aromatic radical cations formed through dehydrogenation processes.

A significant fragmentation pathway involves the loss of acetylene units, with the [M-C₂H₂]⁺- fragment appearing at m/z 202 with relative intensities ranging from 27 to 156 [1]. This acetylene loss is characteristic of polycyclic aromatic hydrocarbons and becomes particularly prominent at higher laser power densities in laser desorption ionization mass spectrometry [15]. At elevated power levels, extensive fragmentation into carbon chains (C₁ through C₇Hᵧ) becomes dominant, though this fragmentation can obscure molecular ion identification [15].

The fragmentation behavior of chrysene demonstrates the influence of the aromatic stabilization on ion stability. The relatively high abundance of the molecular ion compared to fragment ions reflects the delocalized π-electron system's ability to stabilize the radical cation formed during ionization. The specific fragmentation pathways provide diagnostic information for structural elucidation and can be utilized for quantitative analysis in complex mixtures.

Studies using time-of-flight mass spectrometry reveal that chrysene exhibits distinctive fragmentation patterns compared to other polycyclic aromatic hydrocarbons, allowing for compound-specific identification in environmental and analytical applications [15]. The fragmentation efficiency and pathways are influenced by ionization energy, with higher energy inputs leading to more extensive decomposition and formation of lower molecular weight fragments.

Thermodynamic Stability and Reactivity

The thermodynamic properties of chrysene reflect its exceptional stability as a polycyclic aromatic hydrocarbon. The standard enthalpy of formation in the gas phase has been precisely determined as 268.7 ± 4.7 kJ/mol, while the solid phase value is 145.3 ± 2.2 kJ/mol [16] [8] [17]. These values indicate the significant stabilization energy associated with the extended aromatic conjugation system, contributing to the compound's persistence in environmental conditions.

The standard enthalpy of combustion measures -8943.4 ± 2.1 kJ/mol for solid chrysene, reflecting the substantial energy release upon complete oxidation [8] [18]. Phase transition thermodynamics reveal important insights into intermolecular interactions, with the standard enthalpy of sublimation determined as 123.4 ± 4.2 kJ/mol and the enthalpy of vaporization as 97.0 ± 1.4 kJ/mol [8] [17]. The relatively high sublimation enthalpy indicates strong intermolecular π-π stacking interactions in the crystalline state.

Entropy measurements provide information about the molecular organization and vibrational degrees of freedom. The standard entropy at 298.15 K for solid chrysene is 274.1 ± 1.7 J·K⁻¹·mol⁻¹ [18], reflecting the constrained molecular motion in the crystalline state while maintaining significant vibrational contributions from the aromatic framework. The standard Gibbs free energy of formation for solid chrysene is 293.6 ± 13.2 kJ/mol [18], indicating thermodynamic stability under standard conditions.

The reactivity of chrysene is governed by its aromatic character and the electronic distribution across the molecular framework. Atmospheric degradation studies reveal that chrysene reacts with hydroxyl radicals with a rate constant of 4.48 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, resulting in an atmospheric lifetime of approximately 6.4 hours [19]. This relatively rapid atmospheric degradation contrasts with the compound's persistence in other environmental compartments, where biological degradation processes are significantly slower.

Oxidation mechanisms proceed through multiple pathways, producing various oxygenated polycyclic aromatic hydrocarbons and nitro-polycyclic aromatic hydrocarbons [19]. The primary oxidation products include nitro-chrysene, hydroxychrysene, hydroxychrysenone, 11-benzo[a]fluorenone, and various dialdehyde derivatives. These transformation products often exhibit enhanced toxicity compared to the parent compound, representing important considerations for environmental and health assessments.

Photochemical reactivity studies demonstrate that chrysene undergoes efficient photooxidation, particularly when adsorbed to clay surfaces [20]. The photodegradation kinetics follow first-order behavior with respect to chrysene concentration, and the process is significantly influenced by solution salinity and ionic strength. Singlet oxygen plays a crucial role in the photooxidation mechanism, with halide ions effectively quenching the singlet oxygen species and reducing degradation rates [20].

The triplet state dynamics of chrysene reveal complex energy transfer processes. The compound exhibits multiple triplet excited states with energies of T₁ = 2.48 eV, T₂ = 4.23 eV, and a calculated T₃-T₁ energy gap of 1.75 eV [21]. Bimolecular triptet energy transfer from the T₂ state occurs with rate constants exceeding diffusion-controlled limits, indicating efficient energy transfer processes that contribute to the compound's photochemical reactivity.

Purity

Physical Description

Crystals derived from distillation of coal tar; [Hawley]

COLOURLESS-TO-BEIGE CRYSTALS OR POWDER.

Crystalline solid.

Color/Form

Orthorhombic bipyramidal plates from benzene

Colorless platelets with blue fluorescence

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

448 °C

838 °F

Heavy Atom Count

Density

1.274 g/cu cm at 20 °C

1.3 g/cm³

1.274

LogP

log Kow = 5.73

5.9

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Appearance

Melting Point

255 °C

Chrysene forms crystalline complexes with picric acid (orange-red needles from benzene, melting-point 174-175 °C corrected), s-trinitrobenzene (188.5-189.5 °C corrected) and 2,4,7-trinitrofluorenone (yellow needles from alcohol, melting point 247.8-249 °C)

254 - 256 °C

489 °F

Storage

UNII

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Pharmacology

Vapor Pressure

6.23X10-9 mm Hg at 25 °C

Pictograms

Health Hazard;Environmental Hazard

Other CAS

65777-08-4

Absorption Distribution and Excretion

After oral administration in rats, chrysene was measured in peak concentrations within the hour in blood and liver. Chrysene has been found to concentrate in the adipose and mammary tissues after oral administration in rats; after oral administration, the majority of the chrysene is eliminated predominantly via the feces with up to 41%-79% intact and with complete recovery within 2 days.

Chrysene appeared to be absorbed and metabolized in both human and animal skin.

Metabolism Metabolites

Six metabolites of polycyclic aromatic hydrocarbons (PAHs) were identified and quantified from the bile of 31 common eels (Anguilla anguilla), 29 European flounders (Pleuronectes flesus), and 15 conger eels (Conger conger) collected from the Severn Estuary and Bristol Channel during 1997. The bile metabolites were deconjugated by enzymatic hydrolysis and separated by reverse-phase HPLC with fluorescence detection. The major metabolite present in all fish was 1-hydroxy pyrene (75-94% of all metabolites detected) with lower proportions of 1-hydroxy chrysene (2-15%) and 1-hydroxy phenanthrene (2-8%), and small amounts of three benzo[a]pyrene derivatives (<3%). Metabolite concentrations (normalized to biliverdin content) were significantly higher in common eels than in the other two species and tended to be higher in all species at the beginning of the year than at the end. The data confirm the importance of 1-hydroxy pyrene as the key PAH metabolite in fish bile and suggest that the common eel is an ideal species for monitoring PAHs in estuarine environments.

We have investigated the regio- and stereoselective metabolism of chrysene, a four-ring symmetrical carcinogenic polycyclic aromatic hydrocarbon (PAH), by the liver microsomes of brown bullhead (Ameriurus nebulosus), a bottom-dwelling fish species. The liver microsomes from untreated and 3-methylcholanthrene (3-MC)-treated brown bullheads metabolized chrysene at the rate of 30.1 and 82.2 pmol/mg protein/min, respectively. Benzo-ring diols (1,2-diol and 3,4-diol) were the major chrysene metabolites formed by liver microsomes from control and 3-MC-treated fish. However, the control microsomes produced a considerably higher proportion of chrysene 1,2-diol (benzo-ring diol with a bay region double bond) plus 1-hydroxychrysene, than 3,4-diol plus 3-hydroxychrysene, indicating that these microsomes are selective in attacking the 1,2- position of the benzo-ring. On the other hand, 3-MC-induced microsomes did not show such a regioselectivity in the metabolism of chrysene. Control bullhead liver microsomes, compared to control rat liver microsomes, produced a considerably higher proportion of chrysene 1,2-diol, the putative proximate carcinogenic metabolite of chrysene. Like rat liver microsomes, bullhead liver microsomes produced only trace amounts of the K-region diol.Chrysene 1,2-diol and 3,4-diol formed by the liver microsomes from both control and 3-MC-treated bullheads consisted predominantly of their R,R-enantiomers. Chrysene is metabolized by bullhead liver microsomal enzymes to its benzo-ring diols with a relatively lower degree of stereoselectivity compared to benzo[a]pyrene (a five-ring PAH), but with a higher degree of stereoselectivity compared to phenanthrene (a three-ring PAH). The data of this study, together with those from our previous studies with phenanthrene, benzo[a]pyrene and dibenzo[a,l]pyrene (a six-ring PAH), indicate that the regioselectivity in the metabolism of PAHs by brown bullhead and rainbow trout liver microsomes does not vary greatly with the size and shape of the molecule, whereas the degree of stereoselectivity in the metabolism of PAHs to benzo-ring dihydrodiols does.

We have investigated the metabolism of chrysene (CHR) and 5-methychyrsene (5-MeCHR) by Shasta rainbow trout (Oncorhyncus mykiss) and Long Evans rat liver microsomes to assess the effect of a non-benzo ring methyl substituent on the reactions involved in the metabolism of polycyclic aromatic hydrocarbons (PAHs). Trout as well as rat liver microsomes metabolized both CHR and 5-MeCHR at essentially similar rates, indicating that the methyl substituent does not alter the substrate specificity of the cytochrome P450(s) involved in the metabolism of the two PAHs. Dihydrodiols were the major CHR metabolites formed by both trout and rat liver microsomes, whereas the trout liver microsomes formed a considerably higher proportion of 5-MeCHR phenols compared to diols, indicating that 5-methyl substitution alters the substrate specificity of trout microsomal epoxide hydrolase for 5-MeCHR epoxides. Unlike trout liver microsomes, rat liver microsomes formed a much greater proportion of 5-MeCHR diols compared to 5-MeCHR phenols, suggesting that 5-MeCHR epoxides are better substrates for the microsomal epoxide hydrolase present in rat liver than for the enzyme in trout liver. Both trout and rat liver microsomes are more efficient at attacking the bay-region bond versus the non-bay-region double bond in chrysene. In contrast the reverse is true in the case of 5-MeCHR, indicating that a non-benzo ring methyl substituent alters the regioselectivity of the enzymes involved in the oxidative metabolism of PAHs.

For more Metabolism/Metabolites (Complete) data for CHRYSENE (13 total), please visit the HSDB record page.

PAH metabolism occurs in all tissues, usually by cytochrome P-450 and its associated enzymes. PAHs are metabolized into reactive intermediates, which include epoxide intermediates, dihydrodiols, phenols, quinones, and their various combinations. The phenols, quinones, and dihydrodiols can all be conjugated to glucuronides and sulfate esters; the quinones also form glutathione conjugates. (L10)

Associated Chemicals

Wikipedia

Bixin

Biological Half Life

378.01 Days

Use Classification

Methods of Manufacturing

Distillation of coal tar.

Is formed during distillation of coal, in very small amount during distillation or pyrolysis of many fats and oils.

When benzofuran is passed through a hot tube together with naphthalene, chrysene is produced

General Manufacturing Information

Coal tar pitch volatiles are products of the distillation of bituminous coal and contain polynuclear aromatic hydrocarbons. /Coal tar pitch volatiles/

Chrysene occurs ubiquitously and in about the same concentration as benzo(a)pyrene in products of incomplete combustion. ln addition, chrysene and, preferentially, related stuctures (methyl-substituted and partially hydrogenated chrysenes) occur in higher concentrations than most of the other polynuclear aromatic hydrocarbons in fossil fuels such as crude oil and lignite.

PAHs are a group of chemicals that are formed during the incomplete burning of coal, oil, gas, wood, garbage, or other organic substances, such as tobacco and charbroiled meat. There are more than 100 different PAHs. PAHs generally occur as complex mixtures (for example, as part of combustion products such as soot), not as single compounds. PAHs usually occur naturally, but they can be manufactured as individual compounds for research purposes; however, not as the mixtures found in combustion products. ... Others are contained in asphalt used in road construction. They can also be found in substances such as crude oil, coal, coal tar pitch, creosote, and roofing tar. They are found throughout the environment in the air, water, and soil. They can occur in the air, either attached to dust particles or as solids in soil or sediment. /Polycyclic aromatic hydrocarbons/

Analytic Laboratory Methods

Method: NIOSH 5515, Issue 2; Procedure: gas chromatography, capillary column, flame ioniaztion detection; Analyte: chrysene; Matrix: air; Detection Limit: 0.3 - 0.5 ug /sample.

Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry; Analyte: chrysene; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 5 ug/L.

Method: EPA-EAD 610; Procedure: high performance liquid chromatography with ultraviloet and fluoresence detectors or gas chromatography with flame ionization detector; Analyte: chrysene; Matrix: municipal and industrial discharges; Detection Limit: 0.15 ug/L.

For more Analytic Laboratory Methods (Complete) data for CHRYSENE (37 total), please visit the HSDB record page.

Clinical Laboratory Methods

High performance liquid chromatography (reverse phase) analysis of polycyclic aromatic hydrocarbons in skin lipids. /Polycyclic aromatic hydrocarbons/

Determination of exposure to polynuclear aromatic hydrocarbons by analysis of urine samples. /Polynuclear aromatic hydrocarbons/

Polycyclic aromatic hydrocarbons ... chrysene, were analyzed in blood serum and skin oil collected from roofing workers. Although a range of 0.05-36 ng was observed in skin oil samples, none was detected in serum, at detection limits of 1-175 pg/ml.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

This study evaluates the toxic effects of chrysene (a component from cigarette smoke) on Muller cells (MIO-M1) in vitro and investigates whether the inhibitor lipoic acid can reverse the chrysene-induced toxic effects. MIO-M1 cells were exposed to varying concentrations of chrysene with or without lipoic acid. Cell viability was measured by a trypan blue dye exclusion assay. Caspase-3/7 activity was measured by a fluorochrome assay. Lactate dehydrogenase (LDH) release was quantified by an LDH assay. The production of reactive oxygen/nitrogen species (ROS/RNS) was measured with a 2',7'-dichlorodihydrofluorescein diacetate dye assay. Mitochondrial membrane potential was measured using the JC-1 assay. Intracellular ATP content was determined by the ATPLite kit. MIO-M1 cells showed significantly decreased cell viability, increased caspase-3/7 activity, LDH release at the highest chrysene concentration, elevated ROS/RNS levels, decreased mitochondrial membrane potential value, and decreased intracellular ATP content after exposure to 300, 500, and 1,000 uM chrysene compared with the control. Pretreatment with 80 uM lipoic acid reversed loss of cell viability in 500-uM-chrysene-treated cultures (24.7%, p<0.001). Similarly, pretreatment with 80 uM lipoic acid before chrysene resulted in decreased caspase-3/7 activities (75.7%, p<0.001), decreased ROS/RNS levels (80.02%, p<0.001), increased mitochondrial membrane potential values (86%, p<0.001), and increased ATP levels (40.5%, p<0.001) compared to 500-uM-chrysene-treated cultures. Chrysene, a component of cigarette smoke, can diminish cell viability in MIO-M1 cells in vitro by apoptosis at the lower concentrations of Chrysene (300 and 500 uM) and necrosis at the highest concentration. Moreover, mitochondrial function was particularly altered. However, lipoic acid can partially reverse the cytotoxic effect of chrysene. Lipoic acid administration may reduce or prevent Muller cell degeneration in retinal degenerative disorders.

Ferulic, caffeic, chlorogenic, and ellagic acids, four naturally occurring plant phenols, inhibit the mutagenicity and cytotoxicity of (+/-)-7beta,8alpha-dihydroxy-9alpha, 10alpha-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (B[a]P 7,8-diol-9,10-epoxide-2), the only known ultimate carcinogenic metabolite of benzo[a]pyrene. The mutagenicity of 0.05 nmol of B[a]P 7,8-diol-9,10-epoxide-2 in strain TA100 of Salmonella typhimurium is inhibited 50% by incubation of the bacteria and the diol epoxide with 150 nmol of ferulic acid, 75 nmol of caffeic acid, 50 nmol of chlorogenic acid or, most strikingly, 1 nmol of ellagic acid in the 0.5-ml incubation mixture. A 3-nmol dose of ellagic acid inhibits mutation induction by 90%. Ellagic acid is also a potent antagonist of B[a]P 7,8-diol-9,10-epoxide-2 in Chinese hamster V79 cells. Mutations to 8-azaguanine resistance induced by 0.2 uM diol epoxide are reduced by 50% when tissue culture media also contains 2 uM ellagic acid. Similar to results obtained with the bacteria, ferulic, caffeic, and chlorogenic acids are approximately two orders of magnitude less active than ellagic acid in the mammalian cell assay. The antimutagenic effects of the plant phenols result from their direct interaction with B[a]P 7,8-diol-9,10-epoxide-2, because a concentration-dependent increase in the rate of diol epoxide disappearance in cell-free solutions of 1:9 dioxane/water, pH 7.0, is observed with all four phenols. In parallel with the mutagenicity studies, ellagic acid is 80-300 times more effective than the other phenols in accelerating the disappearance of B[a]P 7,8-diol-9,10-epoxide-2. Ellagic acid at 10 uM increases the disappearance of B[a]P 7,8-diol-9,10-epoxide-2 by approximately 20-fold relative to the spontaneous and hydronium ion-catalyzed hydrolysis of the diol epoxide at pH 7.0. Ellagic acid is a highly potent inhibitor of the mutagenic activity of bay-region diol epoxides of benzo[a]pyrene, dibenzo[a,h]pyrene, and dibenzo[a,i]pyrene, but higher concentrations of ellagic acid are needed to inhibit the mutagenic activity of the chemically less reactive bay-region diol epoxides of benz[a]anthracene, chrysene, and benzo[c]phenanthrene. These studies demonstrate that ellagic acid is a potent antagonist of the adverse biological effects of the ultimate carcinogenic metabolites of several polycyclic aromatic hydrocarbons and suggest that this naturally occurring plant phenol, normally ingested by humans, may inhibit the carcinogenicity of polycyclic aromatic hydrocarbons.

The influence of some compounds belonging to the group of polycyclic aromatic hydrocarbons (eg, ... chrysene, ... on the pharmacokinetics of theophylline in rats is described. ... /Chrysene/ significantly accelerated the elimination of the drug. ...

The potencies of various xenobiotics for induction of monooxygenases and their influence on the rat liver microsomal metabolite profile of the environmentally relevant weak carcinogen, chrysene, was determined. Among the widely distributed chemicals, polychlorinated biphenyls (PCB) and preferentially 3,3,'4,4'-tetrachlorobiphenyl as well as polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues such as benzo[a]pyrene, benzo[b]- and -[j]fluoranthene, indeno[1,2,3-cd]pyrene, dibenz[a,h]acridine, benzo[b]naphtho-[2,1-d]thiophene, and 5,6-benzoflavone were found to be potent inducers stimulating the formation of the proximate, and some of them also the ultimate carcinogen of chrysene. Lindane, carbaryl, DDT, and pentachlorophenol were found to be inefficient or weak inducers. With the exception of phenobarbital no inducers were found among the pharmaceuticals investigated. Sex-dependent metabolism was found for Wistar-rats. No 1,2-oxidation was observed in females, and turnover rates were lower than in males. ...in most cases the same effective xenobiotic induces the bay-region diolepoxide in both chrysene and benz[a]anthracene.

Stability Shelf Life

Dates

2: Wang W, Liang X, Tian L, Guo R. [Determination of semi-volatile organic compounds in the source of drinking water by gas chromatography triple quadruples mass spectrometry with auto solid phase extraction]. Wei Sheng Yan Jiu. 2017 Jul;46(4):645-657. Chinese. PubMed PMID: 29903190.

3: Sun Y, Dong D, Zhang L, He S, Hua X, Guo Z. Polycyclic aromatic hydrocarbons (PAHs) in an urban river at mid and high latitudes: A case study in Siping, a traditional industrial city in Northeast China. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2018 Jun 14:1-8. doi: 10.1080/10934529.2018.1470804. [Epub ahead of print] PubMed PMID: 29902118.

4: Curtis D, Elango V, Collins AW, Rodrigue M, Pardue JH. Transport of crude oil and associated microbial populations by washover events on coastal headland beaches. Mar Pollut Bull. 2018 May;130:229-239. doi: 10.1016/j.marpolbul.2018.03.008. Epub 2018 Mar 26. PubMed PMID: 29866552.

5: Ko JH, Wang J, Xu Q. Impact of pyrolysis conditions on polycyclic aromatic hydrocarbons (PAHs) formation in particulate matter (PM) during sewage sludge pyrolysis. Chemosphere. 2018 May 21;208:108-116. doi: 10.1016/j.chemosphere.2018.05.120. [Epub ahead of print] PubMed PMID: 29864701.

6: Turap Y, Talifu D, Wang X, Aierken T, Rekefu S, Shen H, Ding X, Maihemuti M, Tursun Y, Liu W. Concentration characteristics, source apportionment, and oxidative damage of PM(2.5)-bound PAHs in petrochemical region in Xinjiang, NW China. Environ Sci Pollut Res Int. 2018 May 30. doi: 10.1007/s11356-018-2082-3. [Epub ahead of print] PubMed PMID: 29846897.

7: Barbosa V, Maulvault AL, Alves RN, Kwadijk C, Kotterman M, Tediosi A, Fernández-Tejedor M, Sloth JJ, Granby K, Rasmussen RR, Robbens J, De Witte B, Trabalón L, Fernandes JO, Cunha SC, Marques A. Effects of steaming on contaminants of emerging concern levels in seafood. Food Chem Toxicol. 2018 May 19;118:490-504. doi: 10.1016/j.fct.2018.05.047. [Epub ahead of print] PubMed PMID: 29787848.

8: Ke XS, Hong Y, Lynch VM, Kim D, Sessler JL. Metal-Stabilized Quinoidal Dibenzo[ g, p]chrysene-Fused Bis-dicarbacorrole System. J Am Chem Soc. 2018 Jun 20;140(24):7579-7586. doi: 10.1021/jacs.8b02718. Epub 2018 Jun 7. PubMed PMID: 29787675.

9: Lofthus S, Almås IK, Evans P, Pelz O, Brakstad OG. Biodegradation in seawater of PAH and alkylphenols from produced water of a North Sea platform. Chemosphere. 2018 Sep;206:465-473. doi: 10.1016/j.chemosphere.2018.05.006. Epub 2018 May 4. PubMed PMID: 29775939.

10: Kalugina OV, Mikhailova TA, Shergina OV. Contamination of Scots pine forests with polycyclic aromatic hydrocarbons on the territory of industrial city of Siberia, Russia. Environ Sci Pollut Res Int. 2018 May 17. doi: 10.1007/s11356-018-2230-9. [Epub ahead of print] PubMed PMID: 29770943.

11: Bao H, Hou S, Niu H, Tian K, Liu X, Wu F. Status, sources, and risk assessment of polycyclic aromatic hydrocarbons in urban soils of Xi'an, China. Environ Sci Pollut Res Int. 2018 May 2. doi: 10.1007/s11356-018-1928-z. [Epub ahead of print] PubMed PMID: 29717431.

12: Geier MC, James Minick D, Truong L, Tilton S, Pande P, Anderson KA, Teeguardan J, Tanguay RL. Systematic developmental neurotoxicity assessment of a representative PAH Superfund mixture using zebrafish. Toxicol Appl Pharmacol. 2018 Apr 6. pii: S0041-008X(18)30121-2. doi: 10.1016/j.taap.2018.03.029. [Epub ahead of print] PubMed PMID: 29630969.

13: Fu XW, Li TY, Ji L, Wang LL, Zheng LW, Wang JN, Zhang Q. Occurrence, sources and health risk of polycyclic aromatic hydrocarbons in soils around oil wells in the border regions between oil fields and suburbs. Ecotoxicol Environ Saf. 2018 Aug 15;157:276-284. doi: 10.1016/j.ecoenv.2018.03.054. Epub 2018 Apr 5. PubMed PMID: 29627411.

14: Boyle KM, Barton JK. A Family of Rhodium Complexes with Selective Toxicity toward Mismatch Repair-Deficient Cancers. J Am Chem Soc. 2018 Apr 25;140(16):5612-5624. doi: 10.1021/jacs.8b02271. Epub 2018 Apr 17. PubMed PMID: 29620877; PubMed Central PMCID: PMC5965675.

15: Roslund MI, Grönroos M, Rantalainen AL, Jumpponen A, Romantschuk M, Parajuli A, Hyöty H, Laitinen O, Sinkkonen A. Half-lives of PAHs and temporal microbiota changes in commonly used urban landscaping materials. PeerJ. 2018 Mar 19;6:e4508. doi: 10.7717/peerj.4508. eCollection 2018. PubMed PMID: 29576975; PubMed Central PMCID: PMC5863720.

16: Dai W, Zhong H, Li L, Cao J, Huang Y, Shen M, Wang L, Dong J, Tie X, Ho SSH, Ho KF. Characterization and health risk assessment of airborne pollutants in commercial restaurants in northwestern China: Under a low ventilation condition in wintertime. Sci Total Environ. 2018 Aug 15;633:308-316. doi: 10.1016/j.scitotenv.2018.03.124. Epub 2018 Mar 23. PubMed PMID: 29574375.

17: Kawai K, Kato K, Peng L, Segawa Y, Scott LT, Itami K. Synthesis and Structure of a Propeller-Shaped Polycyclic Aromatic Hydrocarbon Containing Seven-Membered Rings. Org Lett. 2018 Apr 6;20(7):1932-1935. doi: 10.1021/acs.orglett.8b00477. Epub 2018 Mar 21. PubMed PMID: 29560728.

18: Trowell JJ, Gobas FAPC, Moore MM, Kennedy CJ. Estimating the Bioconcentration Factors of Hydrophobic Organic Compounds from Biotransformation Rates Using Rainbow Trout Hepatocytes. Arch Environ Contam Toxicol. 2018 Mar 17. doi: 10.1007/s00244-018-0508-z. [Epub ahead of print] PubMed PMID: 29550936.

19: Kancherla S, Lorentzen M, Snieckus V, Jørgensen KB. Directed ortho-Metalation and Anionic ortho-Fries Rearrangement of Polycyclic Aromatic O-Carbamates: Regioselective Synthesis of Substituted Chrysenes. J Org Chem. 2018 Apr 6;83(7):3590-3598. doi: 10.1021/acs.joc.7b03210. Epub 2018 Mar 20. PubMed PMID: 29542919.

20: Liu R, Zhang Y, Wang J, Pan Q, Luo Y, Sun Y, Jin Q, Wang X. Assessment of contamination source and quality control approach for polycyclic aromatic hydrocarbons in wood-pressed rapeseed oil. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2018 Mar 14:1-9. doi: 10.1080/19440049.2018.1451000. [Epub ahead of print] PubMed PMID: 29533714.